
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is a chemical compound with the molecular formula C8H8I3N3O It is known for its unique structure, which includes three iodine atoms and two amino groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diamino-2,4,6-triiodobenzoic acid with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide may involve large-scale iodination and amination processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted benzamides. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide involves its interaction with molecular targets through its iodine atoms and amino groups. The iodine atoms provide radiopacity, making it useful in imaging applications. The amino groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound’s effects are mediated through pathways involving iodine uptake and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-2,4,6-triiodobenzoic acid: Similar structure but lacks the N-methyl group.
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: Contains methyl groups instead of iodine atoms.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains chlorine instead of iodine and has a triazine core .
Uniqueness
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of iodine atoms and amino groups, which confer distinct chemical and physical properties. Its radiopacity and ability to form hydrogen bonds make it particularly valuable in medical imaging and diagnostic applications.
Propriétés
Numéro CAS |
63941-84-4 |
|---|---|
Formule moléculaire |
C8H8I3N3O |
Poids moléculaire |
542.88 g/mol |
Nom IUPAC |
3,5-diamino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8I3N3O/c1-14-8(15)2-3(9)6(12)5(11)7(13)4(2)10/h12-13H2,1H3,(H,14,15) |
Clé InChI |
SQAXHTDFVCGZMC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=C(C(=C1I)N)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
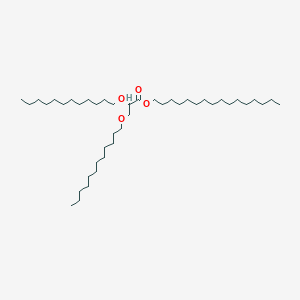

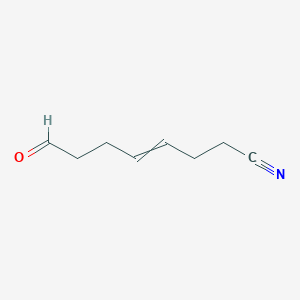
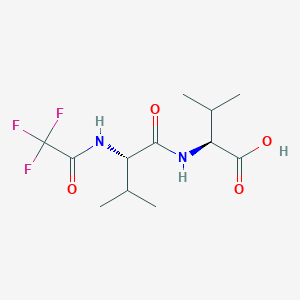
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
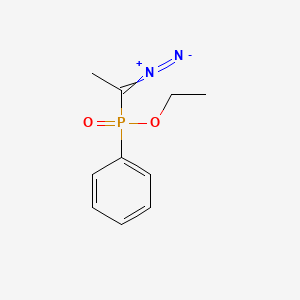


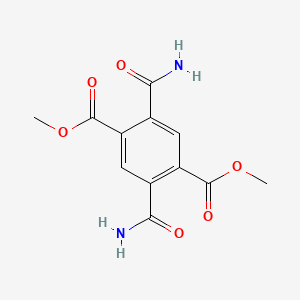


![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

